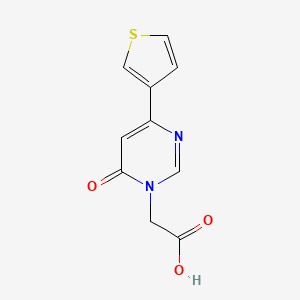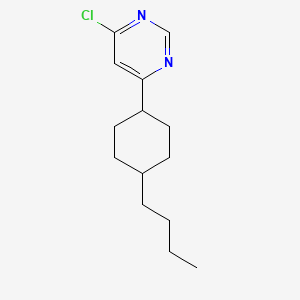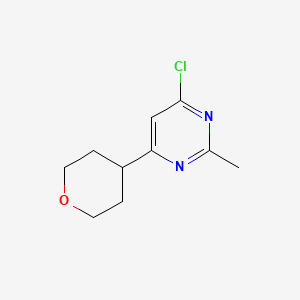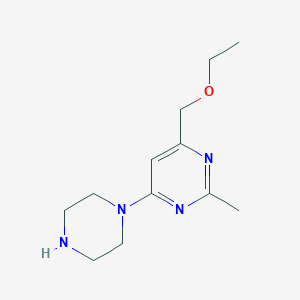
5-(Aminomethyl)-5-methyl-1,3-dioxan-2-one hydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)-5-methyl-1,3-dioxan-2-one hydrochloride, commonly referred to as AMMDH, is a chemical compound consisting of an aminomethyl ring connected to a methyl-dioxane ring. This compound has been extensively studied due to its potential applications in a variety of scientific fields. AMMDH is a versatile compound that has been used for a range of purposes, including synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
AMMDH has been studied for a range of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent for the synthesis of other compounds, and as a ligand for coordination chemistry. It has also been used as a model compound for studying the structure and reactivity of other compounds. In addition, AMMDH has been used in the development of drugs, as a component of drug delivery systems, and as a reagent for the synthesis of drugs.
Mécanisme D'action
The mechanism of action of AMMDH is not yet fully understood. It is known that the compound binds to certain proteins, which helps to regulate their activity. It is believed that the binding of AMMDH to these proteins helps to modulate their activity, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMMDH have not been extensively studied. However, some studies have suggested that AMMDH may have a range of effects on the body. For example, it has been suggested that AMMDH may have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, AMMDH has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
AMMDH is a useful compound for laboratory experiments, due to its low cost and availability. It is also relatively easy to synthesize and store, making it an attractive option for laboratory experiments. However, there are some limitations to using AMMDH in laboratory experiments. For example, its reactivity is relatively low, making it difficult to use for certain types of reactions. In addition, its reactivity can be affected by the presence of other compounds, which can affect the results of experiments.
Orientations Futures
The potential applications of AMMDH are vast and varied. In the future, AMMDH could be used to develop new drugs, as well as to improve the efficacy of existing drugs. It could also be used to develop new materials, such as catalysts, for use in organic synthesis. Furthermore, further research into the biochemical and physiological effects of AMMDH could lead to new insights into the regulation of biological processes. Finally, AMMDH could be used as a model compound for studying the structure and reactivity of other compounds.
Propriétés
IUPAC Name |
5-(aminomethyl)-5-methyl-1,3-dioxan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-6(2-7)3-9-5(8)10-4-6;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESTZIKRKCSHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-5-methyl-1,3-dioxan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B1481766.png)





![5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481777.png)
![5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481778.png)
![5-(2-azidoacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481780.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)